1-(2-Naphthyl)cyclopropanecarboxylic acid

描述

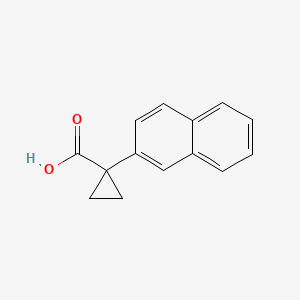

1-(2-Naphthyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C14H12O2 It features a cyclopropane ring attached to a naphthyl group and a carboxylic acid functional group

准备方法

Synthetic Routes and Reaction Conditions: 1-(2-Naphthyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of naphthalene derivatives using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically include the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 1-(2-Naphthyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

科学研究应用

Agricultural Applications

Pesticidal Properties

1-(2-Naphthyl)cyclopropanecarboxylic acid has been recognized for its effectiveness as an insecticide and acaricide. Research indicates that compounds derived from this structure exhibit high insecticidal activity against various pests, including sucking insects like whiteflies and thrips, as well as arachnids such as spider mites.

- Mechanism of Action : The compound acts primarily as a direct ovicide, which helps in controlling pest populations by reducing their reproductive capacity. It has systemic activity, allowing it to be effective even when applied to the soil or plant surfaces .

- Formulations : Various formulations have been developed, including emulsifiable concentrates that can be diluted for application. These formulations have demonstrated residual activity and rapid effects while being less persistent in the environment compared to traditional pesticides .

Case Study: Efficacy in Rice Cultivation

In controlled experiments, this compound was tested on rice plants infested with the green rice leafhopper (Nephotettix cincticeps). The results showed:

- Concentration Tested : Active ingredient concentrations ranged from 0.5 ppm to 500 ppm.

- Mortality Rate : After 24 hours of exposure, significant mortality rates were observed, with LC50 values calculated to assess toxicity levels .

Medicinal Chemistry Applications

Anti-inflammatory and Neuroprotective Effects

Research has indicated potential applications of this compound in the field of medicinal chemistry, particularly concerning its anti-inflammatory properties.

- Mechanism : It has been studied for its ability to inhibit amyloidogenesis, which is crucial in the context of neurodegenerative diseases like Alzheimer's disease. The compound's structure allows it to interact with pathways involved in inflammation and amyloid beta production .

- Case Study: Anti-inflammatory Activity : In vitro studies using neuronal cell lines demonstrated that derivatives of this compound could significantly reduce inflammatory markers without inducing toxicity at effective concentrations. This suggests a promising avenue for developing new anti-inflammatory drugs that are also neuroprotective .

Summary of Findings

作用机制

The mechanism by which 1-(2-Naphthyl)cyclopropanecarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain and the naphthyl group’s aromaticity contribute to the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

相似化合物的比较

1-(2-Naphthyl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.

1-(2-Naphthyl)propanoic acid: Features a propanoic acid group instead of a cyclopropane ring.

Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.

Uniqueness: 1-(2-Naphthyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the naphthyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

1-(2-Naphthyl)cyclopropanecarboxylic acid is a cyclopropane derivative characterized by its unique structural features, including a carboxylic acid functional group and a naphthyl substitution. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and agricultural applications.

- Molecular Formula : C13H10O2

- Molecular Weight : Approximately 212.24 g/mol

- Structure : The compound consists of a cyclopropane ring attached to a carboxylic acid and a 2-naphthyl group.

Biological Activities

Research indicates that derivatives of cyclopropanecarboxylic acids, including this compound, exhibit various biological activities:

- Anti-inflammatory Effects : Compounds in this class have been studied for their potential to alleviate inflammation, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Pain Relief : Some derivatives have shown promise as analgesics, suggesting that they could be developed into pain management therapies.

- Inhibition of Ethylene Biosynthesis : This compound has been investigated for its role as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), which is crucial in the ethylene biosynthesis pathway in plants. This activity is particularly relevant for agricultural applications, such as delaying fruit ripening and improving shelf life .

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

- Binding Affinity Studies : Investigations into its binding affinity to enzymes like ACO2 have revealed that certain structural modifications can enhance its inhibitory effects. For example, molecular docking studies have indicated favorable interactions between this compound and the active site of ACO2, suggesting a mechanism through which it can modulate ethylene production in plants .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

-

Ethylene Biosynthesis Inhibition :

- A study conducted on various cyclopropanecarboxylic acids demonstrated that compounds structurally similar to this compound effectively inhibited ACO2 activity in Arabidopsis thaliana. The results indicated that these compounds could serve as potential tools for regulating plant growth and development by modulating ethylene levels .

-

Anti-cancer Activity :

- Research has shown that certain derivatives of cyclopropanecarboxylic acids possess anti-cancer properties. For instance, compounds derived from this class were tested against human myeloid leukemia cell lines (U937), demonstrating significant inhibition of cell proliferation without cytotoxic effects on normal cells .

-

Agricultural Applications :

- In agricultural settings, the systemic activity of cyclopropanecarboxylic acids has been evaluated for their effectiveness against pests like Tetranychus urticae (common spider mite). Field tests showed promising results in reducing pest populations when treated with formulations containing these compounds .

Comparative Analysis

To illustrate the diversity within the cyclopropane carboxylic acid family, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(1-Naphthyl)cyclopropanecarboxylic acid | C13H10O2 | Substituted with 1-naphthyl instead of 2-naphthyl |

| 1-(Thiophen-2-yl)cyclopropanecarboxylic acid | C11H10O2S | Contains a thiophene ring instead of naphthalene |

| Cyclopropane-1-carboxylic acid | C4H6O2 | Simpler structure without aromatic substitution |

属性

IUPAC Name |

1-naphthalen-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13(16)14(7-8-14)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNILIMKOCLKMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。